Chmfl-abl/kit-155
CAS No.:
Cat. No.: VC16674679
Molecular Formula: C33H38F3N5O3
Molecular Weight: 609.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H38F3N5O3 |
|---|---|
| Molecular Weight | 609.7 g/mol |
| IUPAC Name | N-[4-methyl-3-[1-(6-methylpyridine-3-carbonyl)piperidin-4-yl]oxyphenyl]-4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C33H38F3N5O3/c1-22-4-9-27(19-30(22)44-28-10-12-41(13-11-28)32(43)25-6-5-23(2)37-20-25)38-31(42)24-7-8-26(29(18-24)33(34,35)36)21-40-16-14-39(3)15-17-40/h4-9,18-20,28H,10-17,21H2,1-3H3,(H,38,42) |
| Standard InChI Key | DQHVUKLVCBJBLM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)OC4CCN(CC4)C(=O)C5=CN=C(C=C5)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
CHMFL-ABL/KIT-155 features a 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide scaffold (C33H38F3N5O3) . The critical pharmacophoric elements include:
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Nicotinoylpiperidine moiety: Mediates hinge region interaction via carbonyl oxygen hydrogen bonding
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Trifluoromethylphenyl group: Enhances hydrophobic interactions in the kinase pocket
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Methylpiperazine side chain: Improves solubility and pharmacokinetic properties
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 609.68 g/mol | |
| CAS Number | 2081093-21-0 | |
| Formula | C33H38F3N5O3 | |
| Solubility (10 mM DMSO) | 16.4 mL required for 10 mg |
Mechanism of Action
Type II Kinase Inhibition
CHMFL-ABL/KIT-155 binds the DFG-out conformation of ABL/c-KIT, stabilizing the inactive kinase state through:
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Hydrogen bonding with Glu286 (ABL) and Glu640 (c-KIT) in the hinge region
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Hydrophobic interactions with the allosteric pocket via trifluoromethylphenyl group
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Charge-charge interactions mediated by the protonated methylpiperazine nitrogen
Table 2: Kinase Inhibition Profile
| Target | IC50 (nM) | Biological Impact |
|---|---|---|
| ABL | 46 | Blocks BCR-ABL signaling in CML |
| c-KIT | 75 | Inhibits GIST proliferation |
| LCK | 12 | Modulates T-cell signaling |
| PDGFRβ | 80 | Affects stromal microenvironment |
| BLK | 81 | Impacts B-cell receptor pathways |
Downstream Signaling Effects
The inhibitor suppresses phosphorylation of:
This multi-pathway inhibition explains its superior efficacy compared to imatinib in T315I mutant BCR-ABL models .
Preclinical Efficacy Data
In Vitro Anti-Proliferative Activity
Table 3: Cell Line Sensitivity (GI50)
| Cell Line | Type | GI50 (μM) | Dependency |
|---|---|---|---|
| K562 | CML | 0.027 | BCR-ABL |
| MEG-01 | CML | 0.020 | BCR-ABL |
| GIST-T1 | GIST | 0.023 | c-KIT |
| GIST-882 | GIST | 0.095 | c-KIT |
| GIST-48B | GIST | 3.96 | c-KIT-independent |
Notably, the 175-fold selectivity between GIST-T1 and GIST-48B confirms c-KIT-specific action . Apoptosis induction occurs via caspase-3/7 activation (8-fold increase vs controls) .
In Vivo Pharmacodynamics
In female nu/nu mice bearing K562 xenografts:
Plasma exposure shows linear pharmacokinetics with:
No weight loss or hematological toxicity was observed at maximal doses .
Synthetic Route and Analog Optimization
The synthesis employs a seven-step sequence:
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Piperidine nitration followed by Boc protection
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Buchwald-Hartwig coupling to install nicotinoyl group
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Deprotection and benzamide formation
Key structure-activity relationship findings:
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Methylpiperazine substitution: Essential for oral bioavailability (F% = 65 vs 22 in analogs)
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Trifluoromethyl position: Ortho-substitution improves kinase selectivity by 15-fold
Therapeutic Applications and Clinical Prospects
Oncology Indications
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